molecular formula C8H17NO B2839269 (1R)-1-(Oxepan-4-yl)ethanamine CAS No. 2248215-85-0

(1R)-1-(Oxepan-4-yl)ethanamine

Cat. No.: B2839269
CAS No.: 2248215-85-0
M. Wt: 143.23
InChI Key: ZDLZHRQFHDCKEO-GVHYBUMESA-N
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Description

(1R)-1-(Oxepan-4-yl)ethanamine is a chiral primary amine characterized by a seven-membered oxepane ring (a cyclic ether) attached to an ethylamine backbone. Its molecular weight is 143.2 g/mol, and it is supplied as a laboratory reagent with a purity of ≥95% .

Properties

IUPAC Name

(1R)-1-(oxepan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(9)8-3-2-5-10-6-4-8/h7-8H,2-6,9H2,1H3/t7-,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLZHRQFHDCKEO-GVHYBUMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(Oxepan-4-yl)ethanamine typically involves the following steps:

    Formation of the Oxepane Ring: The oxepane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or haloalcohols.

    Attachment of the Ethanamine Group: The ethanamine group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated oxepane derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(Oxepan-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxepane derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxepane ring or the ethanamine group, leading to a variety of products.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are employed under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(Oxepan-4-yl)ethanamine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the effects of oxepane-containing molecules on biological systems. Its interactions with enzymes and receptors are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is explored for its potential use in the production of polymers and other advanced materials. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R)-1-(Oxepan-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxepane ring and ethanamine group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity and reactivity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of (1R)-1-(Oxepan-4-yl)ethanamine, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Applications/Notes
This compound C₇H₁₅NO Oxepane ring 143.2 Laboratory reagent; potential use in asymmetric synthesis
(R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine C₉H₁₀FN₂S Fluorobenzothiazole ring 206.25 Intermediate in imidazolidine-triones synthesis for bioactive molecules
(1R)-1-(4-Chlorophenyl)ethanamine C₈H₁₀ClN 4-Chlorophenyl group 155.63 Precursor in carpropamid (agrochemical) synthesis
(R)-1-(Thiazol-4-yl)ethanamine C₅H₈N₂S Thiazole ring 128.19 Pharmaceutical intermediate; heterocyclic amine for drug discovery
Rimantadine C₁₂H₂₁N Adamantyl group 179.30 Antiviral agent (M2 proton channel inhibitor)
(R)-1-(4-Fluorophenyl)ethanamine C₈H₁₀FN 4-Fluorophenyl group 139.17 Chiral building block for pharmaceuticals and ligands

Key Differences and Implications

Substituent Effects on Physicochemical Properties

  • Oxepane vs. Aromatic Rings : The oxepane ring in this compound provides enhanced solubility in polar solvents compared to aromatic substituents (e.g., 4-chlorophenyl or fluorophenyl groups) due to its oxygen atom. However, aromatic analogues may exhibit greater metabolic stability and lipophilicity, favoring membrane permeability in drug design .
  • Heterocyclic vs. Adamantyl Groups : The thiazole and benzothiazole derivatives (e.g., ) introduce sulfur atoms, which can participate in π-stacking or metal coordination, useful in catalysis or enzyme inhibition. In contrast, rimantadine’s adamantyl group confers rigidity and bulkiness, enhancing binding to viral ion channels .

Biological and Synthetic Relevance Antiviral Activity: Rimantadine’s adamantane moiety is critical for blocking the influenza A M2 channel, whereas the oxepane derivative’s biological activity remains unexplored but could be tailored for similar targets . Synthetic Utility: (1R)-1-(4-Chlorophenyl)ethanamine is pivotal in agrochemical synthesis (e.g., carpropamid), demonstrating how aryl-substituted amines serve as versatile intermediates. The oxepane analogue’s flexibility might enable novel reaction pathways in cyclization or cross-coupling reactions .

Chirality and Asymmetric Catalysis Several analogues, such as (R)-1-(4-Fluorophenyl)ethanamine, are employed in chiral ligand systems (e.g., camphor-derived imino-pyridine ligands in ). The oxepane compound’s stereochemistry could similarly support asymmetric catalysis or resolution processes .

Pharmacological Potential

  • Rimantadine: Demonstrates the importance of bulky substituents (adamantyl) in antiviral activity. Resistance mutations (e.g., V27A/S31N in influenza) highlight the need for structural diversification, where oxepane-based amines could offer novel scaffolds .
  • Thiazole Derivatives : The thiazole ring in (R)-1-(Thiazol-4-yl)ethanamine is prevalent in kinase inhibitors and antimicrobials, suggesting that the oxepane analogue might be modified for similar targets .

Industrial and Agricultural Use

  • Carpropamid Synthesis : (1R)-1-(4-Chlorophenyl)ethanamine is a key intermediate, underscoring the role of chiral amines in agrochemical development. The oxepane derivative’s unique structure could inspire next-generation fungicides or herbicides .

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